N-(4-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide
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Overview
Description
N-(4-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorobenzyl group, a methyl group, and a tosyl group, along with a carboxamide functional group. Its unique structure imparts specific chemical and biological properties, making it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring. The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol. The resulting piperazine is then subjected to N-alkylation with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The methyl group is introduced via methylation using methyl iodide. Finally, the tosyl group is added through a reaction with tosyl chloride in the presence of a base like pyridine. The carboxamide functional group is introduced by reacting the resulting compound with an appropriate carboxylic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups replacing the 4-chlorobenzyl group.
Scientific Research Applications
N-(4-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
N-(4-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide can be compared with other similar compounds, such as:
N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide: This compound shares the 4-chlorobenzyl group but differs in the presence of disulfonamide groups instead of the piperazine and carboxamide groups.
4-chlorobenzyl chloride: A simpler compound that serves as a precursor in the synthesis of this compound.
N-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene: Another compound with the 4-chlorobenzyl group but with a triazine ring instead of a piperazine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3S/c1-16-3-9-19(10-4-16)28(26,27)24(15-17-5-7-18(21)8-6-17)20(25)23-13-11-22(2)12-14-23/h3-10H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QANHQMIGROLQFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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